![molecular formula C29H32N2O5 B12514802 2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Gln(Trt)-OH: is a derivative of the amino acid glutamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the side chain amide is protected by a trityl (Trt) group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Gln(Trt)-OH typically involves the protection of the amino group of D-glutamine with a Boc group and the protection of the side chain amide with a Trt group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The process can be summarized as follows:
Protection of the amino group: D-glutamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to form Boc-D-Gln.
Protection of the side chain amide: The Boc-D-Gln is then reacted with trityl chloride (TrtCl) in the presence of a base to form Boc-D-Gln(Trt)-OH.
Industrial Production Methods: Industrial production of Boc-D-Gln(Trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Boc-D-Gln(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Trt groups can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc and Trt groups.
Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (N,N’-diisopropylcarbodiimide) are used in the presence of bases like N-methylmorpholine (NMM).
Major Products Formed:
Deprotection: The major product is D-glutamine.
Coupling: The major products are peptides with Boc-D-Gln(Trt)-OH incorporated into their sequence.
Scientific Research Applications
Chemistry: Boc-D-Gln(Trt)-OH is widely used in peptide synthesis as a protected amino acid. It allows for the sequential addition of amino acids to form peptides and proteins.
Biology: In biological research, Boc-D-Gln(Trt)-OH is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides.
Medicine: In medicinal chemistry, Boc-D-Gln(Trt)-OH is used in the development of peptide-based drugs. It helps in the synthesis of peptides that can act as enzyme inhibitors, receptor agonists, or antagonists.
Industry: In the pharmaceutical industry, Boc-D-Gln(Trt)-OH is used in the large-scale synthesis of therapeutic peptides. It ensures the stability and purity of the final product.
Mechanism of Action
Mechanism of Action: The mechanism of action of Boc-D-Gln(Trt)-OH is primarily related to its role in peptide synthesis. The Boc and Trt groups protect the amino and amide groups, respectively, during the synthesis process. These protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids in the peptide chain.
Molecular Targets and Pathways: Boc-D-Gln(Trt)-OH itself does not have specific molecular targets or pathways. peptides synthesized using Boc-D-Gln(Trt)-OH can target various proteins, enzymes, and receptors in biological systems.
Comparison with Similar Compounds
Boc-L-Gln(Trt)-OH: Similar to Boc-D-Gln(Trt)-OH but with the L-isomer of glutamine.
Boc-D-Gln-OH: Similar but without the Trt protection on the side chain amide.
Boc-D-Gln-ONp: A nitrophenyl ester derivative used in peptide synthesis.
Uniqueness: Boc-D-Gln(Trt)-OH is unique due to the dual protection of both the amino and side chain amide groups. This dual protection provides greater stability and versatility in peptide synthesis compared to compounds with only one protecting group.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXNCDUSVVLUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester](/img/structure/B12514728.png)
![1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-](/img/structure/B12514732.png)
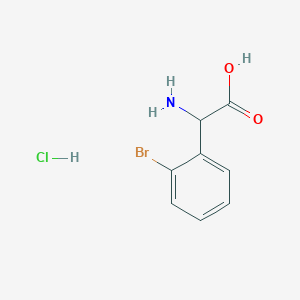
![tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate](/img/structure/B12514742.png)
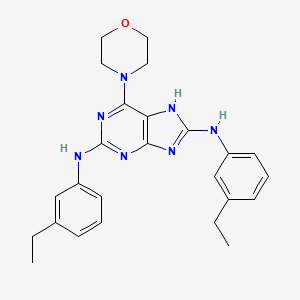
![Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B12514764.png)

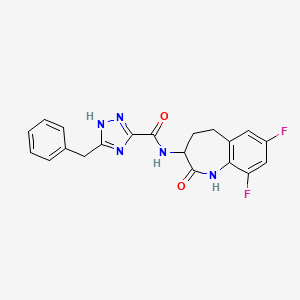

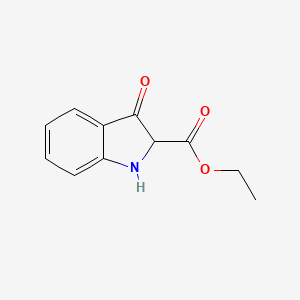
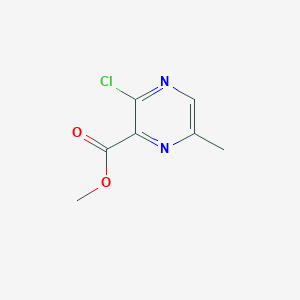
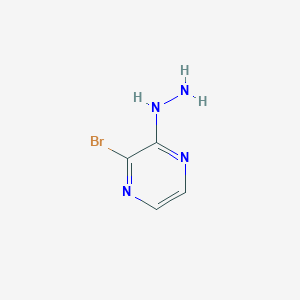
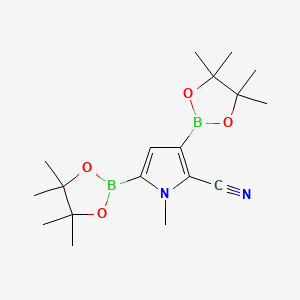
![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)
